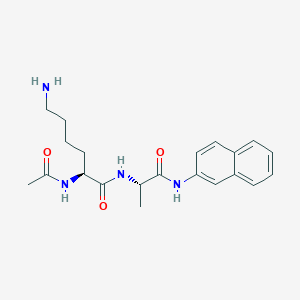
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol: is a synthetic compound that features a cyclopentene ring bonded to a purine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the Purine Derivative: The purine derivative, specifically 2-amino-6-chloropurine, is introduced through a nucleophilic substitution reaction. This step requires the presence of a suitable base and solvent to facilitate the reaction.
Hydroxymethylation: The final step involves the hydroxymethylation of the cyclopentene ring, which can be achieved using formaldehyde in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated purine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an antiviral agent. Its ability to interfere with viral replication makes it a candidate for the development of new antiviral drugs.
Medicine
In medicine, this compound is investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cells, making it a potential candidate for chemotherapy.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of ((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets. In antiviral applications, it may inhibit viral enzymes or interfere with viral DNA/RNA synthesis. In anticancer applications, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and division.
相似化合物的比较
Similar Compounds
Acyclovir: A well-known antiviral agent with a similar purine structure.
Ganciclovir: Another antiviral compound with structural similarities.
Ribavirin: An antiviral drug with a different mechanism of action but similar applications.
Uniqueness
((1R,4S)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol is unique due to its specific cyclopentene ring structure, which may confer distinct biological activities compared to other purine derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
216481-88-8 |
|---|---|
分子式 |
C11H12ClN5O |
分子量 |
265.70 g/mol |
IUPAC 名称 |
[(1R,4S)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m0/s1 |
InChI 键 |
IHEDZPMXLKYPSA-NKWVEPMBSA-N |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO |
手性 SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO |
规范 SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B3433238.png)
![1-[(2,2-Dimethylpropyl)sulfanyl]ethan-1-one](/img/structure/B3433242.png)
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3433248.png)






![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3433304.png)


